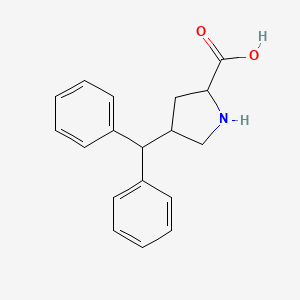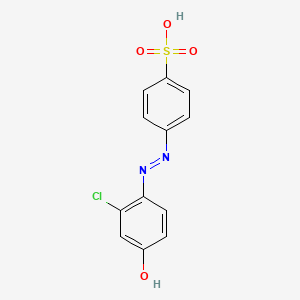![molecular formula C20H20N2O6S2 B15155879 2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid, also known as N,N’-dibenzoyl-L-cystine, is a derivative of cystine. This compound is characterized by the presence of a disulfide bond linking two cystine molecules, each modified with benzoyl groups. It is a white to off-white powder with a molecular formula of C20H20N2O6S2 and a molecular weight of 448.51 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid typically involves the reaction of L-cystine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate benzoyl-L-cysteine, which then undergoes further reaction to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents to facilitate the reaction and purification steps .
化学反应分析
Types of Reactions
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various acyl derivatives depending on the substituent used.
科学研究应用
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to cystine.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid involves its interaction with thiol groups in proteins. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide bonds in proteins. This can affect protein structure and function, making it a valuable tool in studying protein folding and stability .
相似化合物的比较
Similar Compounds
L-cystine: The parent compound, which lacks the benzoyl modifications.
N-acetyl-L-cysteine: A derivative of cysteine with an acetyl group instead of benzoyl groups.
DL-cystine: The racemic mixture of cystine.
Uniqueness
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid is unique due to its benzoyl modifications, which enhance its stability and reactivity compared to its parent compound, L-cystine. These modifications also allow for specific interactions with proteins and other biomolecules, making it a valuable tool in biochemical research .
属性
分子式 |
C20H20N2O6S2 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
2-amino-3-[[2-carboxy-2-(dibenzoylamino)ethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C20H20N2O6S2/c21-15(19(25)26)11-29-30-12-16(20(27)28)22(17(23)13-7-3-1-4-8-13)18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12,21H2,(H,25,26)(H,27,28) |
InChI 键 |
VLTUILQRERRXCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)

![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)

![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)

![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
![3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)

![4-Isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B15155904.png)
